4-Pyridinol hydrate 4-Pyridinol hydrate
Brand Name: Vulcanchem
CAS No.: 158868-14-5
VCID: VC7950406
InChI: InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2
SMILES: C1=CNC=CC1=O.O
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

4-Pyridinol hydrate

CAS No.: 158868-14-5

Cat. No.: VC7950406

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

4-Pyridinol hydrate - 158868-14-5

Specification

CAS No. 158868-14-5
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 1H-pyridin-4-one;hydrate
Standard InChI InChI=1S/C5H5NO.H2O/c7-5-1-3-6-4-2-5;/h1-4H,(H,6,7);1H2
Standard InChI Key ASQDNEVKDRVHHS-UHFFFAOYSA-N
SMILES C1=CNC=CC1=O.O
Canonical SMILES C1=CNC=CC1=O.O

Introduction

Structural and Molecular Characteristics

4-Pyridinol hydrate exists as a tautomeric equilibrium between the keto (4-pyridone) and enol (4-hydroxypyridine) forms. In aqueous solutions, the keto form predominates, while the enol form is favored in non-polar solvents or the gas phase . The hydrate structure stabilizes via hydrogen bonding between the hydroxyl group and water, as evidenced by X-ray crystallography .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₅H₇NO₂
Molecular Weight113.12 g/mol
pKa (20°C)3.2
Melting Point150–151°C (anhydrous form)
Density1.1418 (estimate)

Synthesis and Industrial Production

Synthetic Routes

4-Pyridinol hydrate is synthesized via hydrolysis of 4-chloropyridine using sodium hydroxide:
C5H4NCl+NaOHC5H5NO+NaCl+H2O\text{C}_5\text{H}_4\text{NCl} + \text{NaOH} \rightarrow \text{C}_5\text{H}_5\text{NO} + \text{NaCl} + \text{H}_2\text{O}
The product is recrystallized to obtain the hydrate form. Industrial-scale production involves controlled chlorination and hydrolysis of pyridine derivatives, optimized for high yield (>95%) .

Biocatalytic Pathways

In Arthrobacter sp. IN13, 4-hydroxypyridine is metabolized via a flavin-dependent monooxygenase (KpiA), producing 3,4-dihydroxypyridine, which undergoes oxidative ring-opening . This pathway highlights its biodegradability and potential environmental applications.

Physicochemical Properties

Thermodynamic Data

The enthalpy of formation (ΔfH°) for solid 4-pyridinol is -35.6 ± 0.2 kcal/mol, while the gas-phase value is -7.2 ± 1.3 kcal/mol . These values underscore its stability in condensed phases.

Table 2: Thermodynamic Parameters

PhaseΔfH° (kcal/mol)MethodReference
Solid-35.6 ± 0.2Calorimetry
Gas-7.2 ± 1.3Combustion

Solubility and Reactivity

The compound is soluble in polar solvents like DMSO and methanol . Its reactivity is pH-dependent: protonation occurs below pH 5, while hydration dominates at neutral to alkaline conditions .

Chemical Reactions and Mechanisms

Oxidation and Reduction

  • Oxidation: 4-Pyridinol converts to 4-pyridone using KMnO₄:
    C5H5NO+OC5H4NO2\text{C}_5\text{H}_5\text{NO} + \text{O} \rightarrow \text{C}_5\text{H}_4\text{NO}_2

  • Reduction: Sodium borohydride reduces it to 4-pyridylmethanol.

Coordination Chemistry

4-Pyridinol hydrate acts as a ligand, forming complexes with transition metals. For example, silver coordination polymers synthesized via hydro(solvato)thermal methods exhibit photocatalytic activity .

Applications in Research and Industry

Pharmaceutical Intermediates

It serves as a precursor for radiocontrast agents (e.g., diodone) and herbicides (e.g., pyrichlor) . Derivatives like fluridone are aquatic herbicides targeting invasive species .

Environmental Chemistry

As a model compound, 4-pyridinol hydrate aids in studying photodegradation pathways of aquatic contaminants, revealing half-lives of 12–48 hours under UV exposure .

Table 3: Industrial Applications

SectorUse CaseReference
AgricultureHerbicide synthesis
MedicineRadiocontrast agent production
CatalysisSilver nanoparticle synthesis

Comparative Analysis with Analogues

Positional Isomers

  • 2-Hydroxypyridine: Higher acidity (pKa = 0.8) due to intramolecular hydrogen bonding .

  • 3-Hydroxypyridine: Lower thermal stability (ΔfH° = -32.1 kcal/mol) .

4-Pyridone vs. 4-Pyridinol Hydrate

The hydrate exhibits greater water solubility (>100 mg/mL) compared to the anhydrous form (~50 mg/mL) .

Future Research Directions

  • Biodegradation Engineering: Optimizing microbial pathways for eco-friendly degradation .

  • Drug Delivery Systems: Exploiting its coordination chemistry for metal-organic frameworks (MOFs) in targeted therapies.

  • Advanced Catalysts: Developing heterogeneous catalysts for green chemistry applications.

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